5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride
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Overview
Description
5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and contains two amine groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2-dinitronaphthalene, followed by the reduction of the resulting 1,2-diaminonaphthalene. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with metal catalysts such as Pd/C or platinum (Pt) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, quinones, and other oxidized or reduced compounds.
Scientific Research Applications
5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-2-naphthylamine: A similar compound with a single amine group.
5,6,7,8-tetrahydro-2-naphthoic acid: A carboxylic acid derivative of tetrahydronaphthalene.
5,6,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene: A methyl-substituted derivative.
Uniqueness
5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride is unique due to its dual amine groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
107508-50-9 |
---|---|
Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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